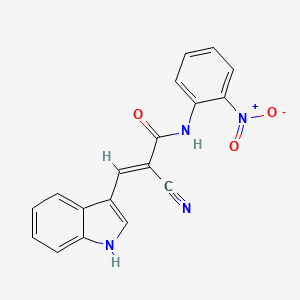

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

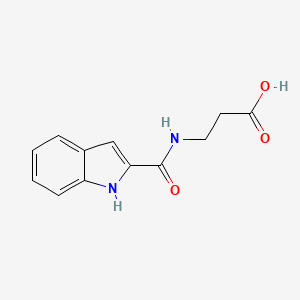

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as INDY, and it belongs to the class of acrylamide derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds with a wide range of biological activities. The compound can be used in the synthesis of BIMs through an electrophilic substitution reaction with aldehydes and ketones. This process is significant due to BIMs’ medicinal properties, including anti-neurodegenerative, anti-inflammatory, and anticancer activities .

Anticancer Drug Target Binding

The indole moiety of the compound has potential applications in cancer therapy. In silico studies suggest that derivatives of this compound could bind to antineoplastic drug targets, such as the spindle motor protein kinesin Eg5. This binding is crucial as it may inhibit the function of Eg5, which is involved in cell division and is a target for cancer treatment .

Eco-Friendly Catalysis

The compound’s synthesis route can be optimized to be more eco-friendly. Using water as a solvent and taurine as a catalyst under sonication conditions, the synthesis of BIM derivatives becomes a green approach. This method reduces the environmental impact and enhances the sustainability of the chemical synthesis process .

Synthesis of 2,3-Disubstituted Indoles

A tandem reaction strategy can be employed to synthesize 2,3-disubstituted indoles, which are valuable in medicinal chemistry. The compound serves as a precursor in this synthesis, which involves a sequence of reduction, condensation, fragmentation, and cyclization .

Formal Syntheses of Natural Products

The compound can be used in the formal syntheses of natural products like leucomidine A and goniomitine. These natural products have various biological activities and are of interest in pharmaceutical research .

In Vitro Cytotoxic Evaluation

Derivatives of the compound can be evaluated for their cytotoxic effects against cancer cell lines. This application is crucial for the development of new anticancer agents and for understanding the compound’s role in inhibiting cancer cell growth .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-15-6-2-1-5-14(13)15)18(23)21-16-7-3-4-8-17(16)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPMPKIDDVCQF-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid](/img/structure/B2851252.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)

![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2851258.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2851262.png)